3-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound with the molecular formula C15H13BrN2O. It is a derivative of benzohydrazide, featuring a bromine atom at the 3-position of the benzene ring and a phenylethylidene group attached to the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and acetophenone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Substitution: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzohydrazide moiety.
Reduction: The corresponding hydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide has several applications in scientific research:
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone linkage and the bromine atom play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide: Similar structure with a butylidene group instead of an ethylidene group.
3-bromo-N’-(1-phenylhexylidene)benzohydrazide: Features a hexylidene group in place of the ethylidene group.
Uniqueness
3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of the bromine atom at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H13BrN2O |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
3-bromo-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O/c1-11(12-6-3-2-4-7-12)17-18-15(19)13-8-5-9-14(16)10-13/h2-10H,1H3,(H,18,19)/b17-11+ |
InChI Key |
HTMZNLXMBDNKDX-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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